REACTION_SMILES
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[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[F:13][c:14]1[cH:15][cH:16][c:17](-[c:20]2[cH:21][c:22]([CH:26]=[O:27])[cH:23][n:24][cH:25]2)[cH:18][cH:19]1.[H:28][H:29].[NH2:1][CH2:2][CH:3]1[O:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[CH2:11][CH2:12]1>>[NH:1]([CH2:2][CH:3]1[O:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[CH2:11][CH2:12]1)[CH2:26][c:22]1[cH:21][c:20](-[c:17]2[cH:16][cH:15][c:14]([F:13])[cH:19][cH:18]2)[cH:25][n:24][cH:23]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cncc(-c2ccc(F)cc2)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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NCC1CCc2ccccc2O1
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Name
|
|
Type
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product
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Smiles
|
Fc1ccc(-c2cncc(CNCC3CCc4ccccc4O3)c2)cc1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[F:13][c:14]1[cH:15][cH:16][c:17](-[c:20]2[cH:21][c:22]([CH:26]=[O:27])[cH:23][n:24][cH:25]2)[cH:18][cH:19]1.[H:28][H:29].[NH2:1][CH2:2][CH:3]1[O:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[CH2:11][CH2:12]1>>[NH:1]([CH2:2][CH:3]1[O:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[CH2:11][CH2:12]1)[CH2:26][c:22]1[cH:21][c:20](-[c:17]2[cH:16][cH:15][c:14]([F:13])[cH:19][cH:18]2)[cH:25][n:24][cH:23]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cncc(-c2ccc(F)cc2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCC1CCc2ccccc2O1
|
Name
|
|
Type
|
product
|
Smiles
|
Fc1ccc(-c2cncc(CNCC3CCc4ccccc4O3)c2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |